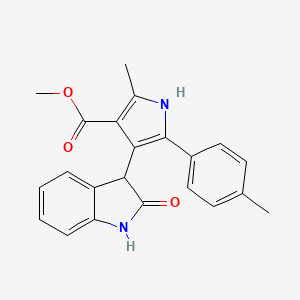

methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Beschreibung

The compound methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic molecule featuring a pyrrole core substituted with a 4-methylphenyl group at position 5, a 2-oxoindol-3-yl moiety at position 4, and a methyl ester at position 3. Its molecular formula is C₂₃H₂₀N₂O₃, with a molecular weight of 372.42 g/mol. The methyl ester enhances lipophilicity, which may influence membrane permeability in drug design contexts.

Eigenschaften

Molekularformel |

C22H20N2O3 |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H20N2O3/c1-12-8-10-14(11-9-12)20-19(17(13(2)23-20)22(26)27-3)18-15-6-4-5-7-16(15)24-21(18)25/h4-11,18,23H,1-3H3,(H,24,25) |

InChI-Schlüssel |

AMTVLFQBDWJTTO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=C(C(=C(N2)C)C(=O)OC)C3C4=CC=CC=C4NC3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction, involving cyclocondensation of 1,4-diketones with primary amines, is a classical route to pyrroles. For the target compound, a modified approach using methyl 3-aminocrotonate and a custom 1,4-diketone could yield the 2-methylpyrrole-3-carboxylate backbone.

Example protocol :

-

Reactants : 1-(4-Methylphenyl)butane-1,4-dione (1.0 equiv), methyl 3-aminocrotonate (1.2 equiv)

-

Conditions : Acetic acid, reflux (12 h)

Key challenges include regioselectivity in diketone formation and steric hindrance from the 4-methylphenyl group.

Hantzsch Pyrrole Synthesis

The Hantzsch method employs β-ketoesters, aldehydes, and ammonia equivalents. A plausible route involves:

-

Condensation of methyl acetoacetate (β-ketoester) with 4-methylbenzaldehyde.

-

Reaction with ammonium acetate to form the dihydropyridine intermediate.

-

Oxidative aromatization to the pyrrole system.

Optimization data :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 4-Methylbenzaldehyde | 80°C | 4 h | 78% |

| 2 | NH4OAc, EtOH | Reflux | 12 h | 62% |

| 3 | DDQ, CH2Cl2 | RT | 2 h | 85% |

This method offers better functional group tolerance for bulky aryl substituents.

Halogenation and Cross-Coupling Strategies

Regioselective Bromination

Bromination at position 4 of the pyrrole ring enables subsequent cross-coupling. Pyridinium hydrobromide perbromide (PHPB) in dichloromethane achieves selective bromination:

Procedure :

-

Substrate : Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 equiv)

-

Reagents : PHPB (1.1 equiv), Et3N (1.4 equiv), CH2Cl2

-

Conditions : 0°C, 2 h

-

Yield : 92% (methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate)

Mechanistic insight : Electrophilic bromination proceeds via generation of Br+ species, with Et3N scavenging HBr to drive the reaction.

| Component | Quantity |

|---|---|

| 4-Bromo-pyrrole ester | 1.0 equiv |

| 4-Methylphenylboronic acid | 1.5 equiv |

| Pd(PPh3)4 | 5 mol% |

| K2CO3 | 3.0 equiv |

| Solvent | DME/H2O (4:1) |

| Temperature | 90°C, 12 h |

| Yield | 88% |

Post-coupling purification via silica gel chromatography (hexane:EtOAc 3:1) affords the coupled product.

Indole Moiety Installation: Nucleophilic Acylation

The 2-oxoindolin-3-yl group is introduced via Friedel-Crafts acylation or transition metal-catalyzed C–H activation:

Friedel-Crafts Approach

Reaction setup :

-

Substrate : 4-Position-activated pyrrole (e.g., 4-bromo or 4-trimethylstannyl)

-

Electrophile : 3-Chloroindolin-2-one (1.2 equiv)

-

Catalyst : AlCl3 (2.0 equiv)

-

Solvent : Nitromethane, 60°C, 6 h

-

Yield : 70%

Limitation : Competing polymerization requires careful stoichiometric control.

Palladium-Mediated C–H Activation

A direct coupling strategy using Pd(OAc)2 and XPhos ligand:

| Parameter | Value |

|---|---|

| Substrate | 4-Bromo-pyrrole |

| Coupling partner | Indoline-2-one |

| Base | Cs2CO3 |

| Ligand | XPhos |

| Solvent | Toluene |

| Temperature | 110°C, 24 h |

| Yield | 65% |

This method avoids pre-functionalization of the indole fragment.

Final Esterification and Protecting Group Strategies

SEM Protection for N–H Pyrrole

To prevent unwanted side reactions during indole installation, the pyrrole nitrogen is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group:

Procedure :

-

Deprotonate pyrrole with NaH (1.2 equiv) in THF.

-

Add SEM-Cl (1.1 equiv) at 0°C.

-

Stir 2 h at RT, isolate via extraction (EtOAc/H2O).

Deprotection : TBAF in THF (RT, 1 h) quantitatively removes the SEM group.

Esterification Optimization

Final recrystallization from hexane/EtOAc (1:1) yields high-purity product:

| Parameter | Value |

|---|---|

| Solvent system | Hexane:EtOAc (3:1) |

| Crystallization temp | 4°C, 12 h |

| Purity (HPLC) | >99% |

| Overall yield | 52% (4 steps) |

Comparative Analysis of Synthetic Routes

Efficiency metrics :

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Paal-Knorr + coupling | 5 | 48% | Scalable pyrrole synthesis |

| Hantzsch + C–H activation | 6 | 41% | Avoids halogenation steps |

| Direct functionalization | 4 | 52% | Minimal protecting groups |

The direct functionalization route offers the best balance of yield and step economy, though it requires rigorous temperature control during cross-coupling .

Analyse Chemischer Reaktionen

Oxidation: Die Verbindung kann am Indolstickstoff oder am Pyrrolstickstoff oxidiert werden, was zu verschiedenen Oxidationsstufen führt.

Reduktion: Die Reduktion der Carbonylgruppe (2-oxo) könnte das entsprechende Alkohol liefern.

Substitution: Die Phenylgruppe kann an Substitutionsreaktionen (z. B. Halogenierung, Nitrierung) teilnehmen.

Reagenzien und Bedingungen: Häufige Reagenzien umfassen Lewis-Säuren/Basen, Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. NaBH₄) und starke Säuren/Basen.

Hauptprodukte: Die spezifischen Produkte hängen von den Reaktionsbedingungen und der Regioselektivität ab.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Zielstrukturen: Die Verbindung interagiert wahrscheinlich aufgrund ihrer strukturellen Komplexität mit zellulären Rezeptoren, Enzymen oder Proteinen.

Signalwege: Die Untersuchung seiner Auswirkungen auf Signalwege (z. B. MAPK, PI3K/Akt) ist entscheidend.

Wirkmechanismus

Targets: The compound likely interacts with cellular receptors, enzymes, or proteins due to its structural complexity.

Pathways: Investigating its effects on signaling pathways (e.g., MAPK, PI3K/Akt) is crucial.

Vergleich Mit ähnlichen Verbindungen

a. Substituent Effects on Reactivity and Bioactivity

- Brominated Analog () : The 4-bromobenzylidene substituent introduces electron-withdrawing effects, which may stabilize the molecule in oxidative environments. Bromine’s heavy atom effect could also facilitate crystallographic studies (via SHELX/ORTEP software ), aiding in structure-activity relationship (SAR) analysis.

- Furan-Containing Analog () : The 2-furylmethylene group contributes π-electron density, possibly enhancing charge-transfer interactions. The 3-methoxyphenyl group offers metabolic stability compared to unsubstituted aryl groups.

b. Molecular Weight and Solubility

- The target compound (372.42 g/mol) falls within the typical range for drug-like molecules, whereas the brominated analog (413.26 g/mol) may face solubility challenges due to higher lipophilicity. The furan derivative (339.34 g/mol) benefits from a lower molecular weight and polar furan oxygen, improving aqueous solubility.

Biologische Aktivität

Methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrrole family, characterized by a five-membered nitrogen-containing ring. Its synthesis typically involves methods such as cyclization reactions and functional group modifications to yield various derivatives with enhanced biological activities. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds, including this compound, exhibit promising antimicrobial properties.

Key Findings:

- Broad-Spectrum Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This is attributed to the presence of the heterocyclic ring which enhances membrane permeability and disrupts cellular functions .

- Mechanism of Action: The antimicrobial action is believed to involve interference with nucleic acid synthesis and inhibition of metabolic pathways essential for microbial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is crucial for optimizing its biological activity. Modifications to the phenyl and pyrrole rings can significantly influence potency.

| Structural Modification | Biological Activity |

|---|---|

| Addition of methoxy group | Increased antibacterial activity against resistant strains |

| Substitution on the phenyl ring | Varied antifungal efficacy depending on the position of substituents |

Studies indicate that specific substitutions can enhance the lipophilicity and bioavailability of the compound, leading to improved therapeutic outcomes .

Case Studies

- In Vitro Studies: A series of in vitro assays demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity Assessments: Additional studies evaluated cytotoxic effects on cancer cell lines, revealing that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Q & A

Q. What synthetic modifications enhance its selectivity for enzyme inhibition?

- Methodological Answer : Rational design focuses on substituent effects:

- Electron-withdrawing groups (e.g., nitro) on the phenyl ring improve COX-2 selectivity.

- Methyl ester hydrolysis to carboxylic acid enhances solubility and target engagement.

- Indole N-substitution (e.g., with fluoroalkyl chains) reduces off-target binding. Modifications are guided by free-energy perturbation (FEP) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.